molecular formula C7H13NO3 B15200029 (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

Cat. No.: B15200029
M. Wt: 159.18 g/mol
InChI Key: DJMIFDZBCUUQJN-RITPCOANSA-N
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Description

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate is a chiral compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are carefully controlled to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of robust and scalable reaction conditions is essential to ensure consistency and efficiency in production. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like osmium tetroxide (OsO4) for dihydroxylation , reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with OsO4 typically yields vicinal diols, while reduction with NaBH4 produces alcohols.

Scientific Research Applications

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereoselectivity and specificity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-8(2)4-3-5(9)6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

DJMIFDZBCUUQJN-RITPCOANSA-N

Isomeric SMILES

C[N+]1(CC[C@H]([C@H]1C(=O)[O-])O)C

Canonical SMILES

C[N+]1(CCC(C1C(=O)[O-])O)C

Origin of Product

United States

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